molecular formula C20H23N5O2 B2781904 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide CAS No. 899752-25-1

3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide

Cat. No.: B2781904
CAS No.: 899752-25-1
M. Wt: 365.437
InChI Key: RZHUNWRHXKWNCW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone family, a class of heterocyclic molecules known for their kinase inhibition and anticancer properties. Its structure features a cyclohexyl group attached via a propanamide linker to the pyrazolopyrimidine core. The core itself is substituted with a phenyl group at the 1-position and a ketone at the 4-position. This molecular architecture is designed to optimize interactions with therapeutic targets such as EGFR (epidermal growth factor receptor), a key oncogenic driver in cancers .

Properties

IUPAC Name

3-cyclohexyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h2,5-6,9-10,13-15H,1,3-4,7-8,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHUNWRHXKWNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide typically involves the following steps:

  • Formation of pyrazolo[3,4-d]pyrimidinone core: : This can be achieved by condensing appropriate hydrazine derivatives with 4-oxo-1-phenyl-1H-pyrazole-5-carbaldehyde.

  • Addition of cyclohexyl group: : The cyclohexyl group can be introduced via a Friedel-Crafts alkylation or similar reactions.

  • Propanamide linkage: : Coupling of the intermediate with 3-cyclohexylpropanoic acid or its derivatives under suitable conditions (e.g., amidation reaction) to form the final compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to optimize reaction conditions and ensure consistent product quality. Use of catalysts and optimizations in temperature and pressure conditions are common to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound may undergo oxidation at specific sites, potentially modifying the phenyl or cyclohexyl groups.

  • Reduction: : Selective reduction can be performed on the pyrazolo[3,4-d]pyrimidinone core.

  • Substitution: : The phenyl group allows for various electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation or use of sodium borohydride.

  • Substitution: : Halogenation agents like N-bromosuccinimide or chlorinating agents.

Major Products

The reactions lead to the formation of various derivatives, each differing slightly in molecular structure but potentially offering new properties for different applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of 351.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, particularly as an inhibitor in various enzymatic pathways.

Anticancer Activity

Research has identified the compound as a potential inhibitor of polo-like kinase 1 (Plk1), a protein involved in cell division that is often overexpressed in cancer cells. Plk1 inhibitors are being explored as therapeutic agents due to their ability to disrupt mitotic processes in cancer cells. A study demonstrated that compounds with similar scaffolds effectively inhibit Plk1 activity, suggesting that 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide could exhibit similar properties .

Selective Targeting of Protein Kinases

The compound's structure allows it to selectively target protein kinases involved in oncogenic signaling pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. For instance, inhibitors derived from pyrazolo[3,4-d]pyrimidine have shown promise in selectively inhibiting Mer tyrosine kinase (MerTK), which plays a role in tumor progression and metastasis .

Neurological Applications

Emerging research indicates that compounds similar to 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide may also have applications in treating neurological disorders due to their ability to penetrate the central nervous system (CNS). Studies on CNS penetrant inhibitors highlight the importance of structural modifications that enhance bioavailability and target specificity .

Case Study 1: Inhibition of Plk1

In a study focusing on the development of small-molecule inhibitors targeting Plk1, several compounds were evaluated for their binding affinity and inhibitory activity. The results indicated that modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly enhanced potency against Plk1. The structure–activity relationship (SAR) studies revealed that substituents on the phenyl ring could be optimized for better interaction with the target site .

CompoundIC50 (μM)Binding AffinityComments
Compound A14.74 ± 0.48HighEffective against Plk1
Compound B>50LowRequires further optimization

Case Study 2: CNS Penetration

A series of compounds based on the pyrazolo[3,4-d]pyrimidine framework were tested for their ability to cross the blood-brain barrier (BBB). Results showed that certain modifications improved permeability without compromising selectivity for their targets. This finding is critical for developing treatments for neurological diseases where targeting brain tissues is essential .

Mechanism of Action

The mechanism by which 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide exerts its effects typically involves:

  • Molecular targets: : It might bind to specific enzymes or receptors, modulating their activity.

  • Pathways: : Altering biochemical pathways, either by inhibiting or activating certain processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazolo[3,4-d]pyrimidinone scaffold is highly versatile, with modifications at the 1-, 4-, and 5-positions significantly altering bioactivity. Below is a comparative analysis of key analogues:

Compound Substituents Key Functional Groups Biological Activity
Target Compound 1-phenyl, 4-oxo, 5-propanamide (cyclohexyl) Cyclohexyl, propanamide linker Not explicitly reported in evidence; inferred EGFR/apoptosis activity based on analogs
Compound 237 (Horchani et al., 2021) 1-phenyl, 4-oxo, 5-acetohydrazide (N′-substituted benzylidene) Benzylidene acetohydrazide EGFR IC50: 0.186 µM; MCF-7 IC50: 34.55 ± 2.381 µM
Erlotinib (Reference) Quinazoline core Anilino, acetylene EGFR IC50: 0.03 µM
3-{1-tert-butyl-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(3-CF3-phenyl)propanamide 1-tert-butyl, 4-oxo, 5-propanamide (3-trifluoromethylphenyl) tert-butyl, trifluoromethylphenyl No activity data; structural similarity suggests potential kinase inhibition
Peptide-linked analogue (Compound 11, ) 1-phenyl, 4-oxo, 5-acetamido (peptide chain) Phenylalanine, glycine ethyl ester Characterized via IR (C=O, NH), FAB-MS (m/z 432); no explicit activity data
Key Observations:
  • Cyclohexyl vs.
  • Propanamide Linker : Common across analogues, this linker facilitates hydrogen bonding with kinase ATP-binding pockets. The cyclohexyl group’s bulkiness might sterically hinder binding compared to smaller substituents (e.g., methyl in Compound 235).
EGFR Inhibition:
  • Compound 237 (benzylidene acetohydrazide) showed moderate EGFR inhibition (IC50: 0.186 µM), ~6-fold less potent than erlotinib (IC50: 0.03 µM). Docking studies (PDB: 1M17) confirmed ATP-site binding, but steric clashes with larger substituents (e.g., cyclohexyl) could reduce affinity.
  • Hypothesis for Target Compound : The cyclohexyl group might reduce EGFR potency compared to smaller analogues but improve selectivity for other kinases.
Apoptosis Induction:
  • Compound 235 (methyl-substituted) exhibited the highest apoptosis activity (flow cytometry), followed by 234, 236, and 237. This suggests smaller substituents enhance pro-apoptotic effects, possibly due to improved cellular uptake or off-target interactions.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : tert-butyl () and trifluoromethyl groups () resist oxidative metabolism, whereas cyclohexyl may undergo CYP450-mediated hydroxylation.

Biological Activity

3-Cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide, identified by its CAS number 899752-25-1, is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class has garnered attention due to its diverse pharmacological activities, particularly in oncology. The structural features of this compound suggest potential biological activity that warrants detailed exploration.

Chemical Structure and Properties

The molecular formula of 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide is C20H23N5O2C_{20}H_{23}N_{5}O_{2} with a molecular weight of 365.4 g/mol. Its structure includes a cyclohexyl group, a phenyl ring, and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
CAS Number899752-25-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide have shown significant activity against various cancer cell lines. A study evaluating related compounds demonstrated IC50 values ranging from 0.3 to 24 µM against human breast adenocarcinoma (MCF7) cells, indicating promising anticancer properties .

In vitro evaluations have shown that derivatives can induce apoptosis in cancer cells and inhibit cell migration and cycle progression. Specifically, compounds with similar scaffolds have been noted to effectively disrupt DNA synthesis and induce cell cycle arrest .

The mechanism by which these compounds exert their biological effects often involves inhibition of specific kinases that are crucial for cancer cell proliferation. For example, pyrazolo[3,4-d]pyrimidine derivatives have been identified as dual inhibitors of EGFR and VEGFR2 pathways . Molecular docking studies suggest that these compounds interact with the ATP-binding sites of kinases, mimicking adenine and thereby blocking essential signaling pathways for tumor growth .

Case Studies

Several case studies illustrate the biological efficacy of compounds in this class:

  • Case Study on MCF7 Cells :
    • Compound : A derivative closely related to 3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide.
    • Findings : Demonstrated significant tumor growth inhibition and induced apoptosis at an IC50 value of 23 µM compared to doxorubicin .
  • Phenotypic Screening :
    • Study : A series of phenylpyrazolo[3,4-d]pyrimidine derivatives were screened for anticancer activity.
    • Results : Notable inhibition of cell proliferation was observed across multiple cancer lines including MCF7 and HCT116 .

Q & A

Q. Basic Research Focus :

  • Acidic conditions (pH < 5) : Risk hydrolysis of the pyrimidinone ring, requiring neutral to slightly basic conditions (pH 7–8) for stability .
  • Solvent polarity : High-polarity solvents (e.g., DMSO) stabilize intermediates but may reduce yields due to competing side reactions .
    Advanced Analysis :
    Use in situ FTIR to monitor real-time degradation and adjust reaction parameters dynamically .

How can structure-activity relationship (SAR) studies improve this compound’s potency?

Q. Basic Research Focus :

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF3) on the phenyl ring enhances kinase inhibition .
  • Cyclohexyl modification : Replacing cyclohexyl with smaller alkyl groups reduces steric hindrance, improving target binding .
    Advanced Strategy :
    Use fragment-based drug design (FBDD) to systematically test substituent combinations and optimize logP values .

What analytical methods detect degradation products under accelerated stability conditions?

Q. Basic Research Focus :

  • HPLC-MS : Identifies hydrolyzed products (e.g., free pyrimidinone or propanamide fragments) .
  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and humidity to simulate long-term stability .
    Advanced Protocol :
    Pair LC-MS with molecular dynamics simulations to predict degradation pathways .

How can enantiomeric purity be assessed for chiral derivatives of this compound?

Q. Basic Research Focus :

  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol mobile phases to resolve enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration by comparing experimental spectra with computed data .
    Advanced Consideration :
    Synthesize and test individual enantiomers to correlate stereochemistry with biological activity .

What experimental designs resolve contradictions in reported bioactivity data?

Q. Basic Research Focus :

  • Standardized assays : Replicate studies using identical cell lines (e.g., HepG2) and assay protocols (e.g., MTT vs. ATP-luminescence) .
  • Dose-response curves : Compare EC50 values across studies to identify potency variations .
    Advanced Resolution :
    Meta-analysis of published data to identify confounding factors (e.g., solvent choice, incubation time) .

How can computational modeling predict off-target interactions?

Q. Basic Research Focus :

  • Molecular docking : Screen against kinase databases (e.g., PDB, ChEMBL) to identify potential off-targets .
  • Pharmacophore mapping : Align with known inhibitors of cytochrome P450 enzymes to assess metabolic risks .
    Advanced Integration :
    Combine docking with molecular dynamics (MD) simulations (≥100 ns) to evaluate binding stability .

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